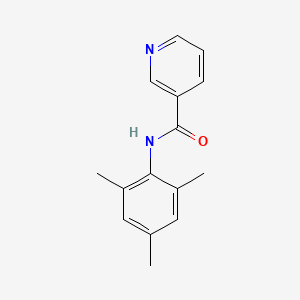![molecular formula C20H22N2OS B5375265 N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)
N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as ML141, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML141 is a selective and potent inhibitor of the small GTPase, RhoA, which plays a crucial role in several cellular processes, including cell migration, cytokinesis, and gene expression.
Mecanismo De Acción
ML141 exerts its inhibitory effect on RhoA by binding to its effector-binding domain, preventing its interaction with downstream effectors. RhoA is a small GTPase that regulates the actin cytoskeleton and plays a crucial role in several cellular processes, including cell migration, cytokinesis, and gene expression. By inhibiting RhoA, ML141 disrupts these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
ML141 has been shown to have several biochemical and physiological effects, including inhibition of RhoA-mediated cell migration and invasion, improvement of cardiac function, and improvement of cognitive function. ML141 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ML141 has several advantages for lab experiments, including its high yield and purity, its selectivity for RhoA, and its potential therapeutic applications. However, ML141 also has some limitations, including its relatively short half-life and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for ML141 research, including the development of more potent and selective RhoA inhibitors, the investigation of ML141's potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the development of ML141 analogs with improved efficacy and safety profiles could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of ML141 involves the reaction of 2-sec-butylphenylamine with carbon disulfide to form N-(2-sec-butylphenyl)carbonothioyl-2-sec-butylbenzenamine. This intermediate is then reacted with 3-phenylacryloyl chloride in the presence of triethylamine to form ML141. The synthesis of ML141 has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
ML141 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. ML141 has been shown to inhibit RhoA-mediated cell migration and invasion, making it a potential candidate for cancer therapy. Additionally, ML141 has been shown to improve cardiac function in animal models of heart failure, making it a potential therapeutic agent for cardiovascular diseases. ML141 has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for neurological disorders.
Propiedades
IUPAC Name |
(E)-N-[(2-butan-2-ylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-3-15(2)17-11-7-8-12-18(17)21-20(24)22-19(23)14-13-16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H2,21,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKARXAIDIXVND-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)
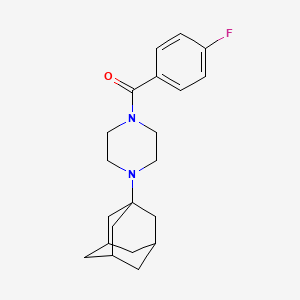
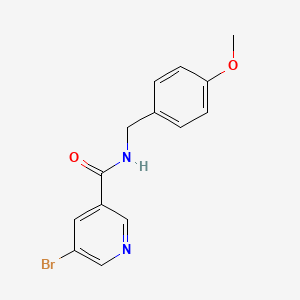
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)

![4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)
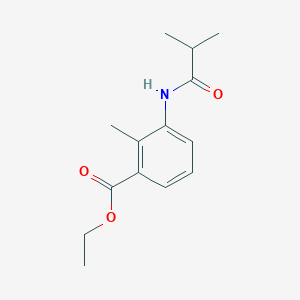
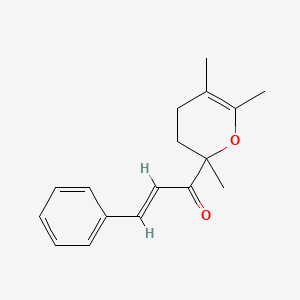
![4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide](/img/structure/B5375278.png)

![4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5375289.png)
![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)
